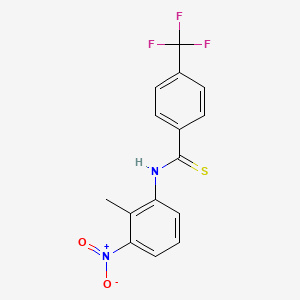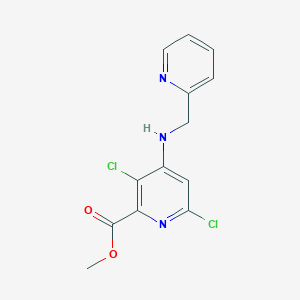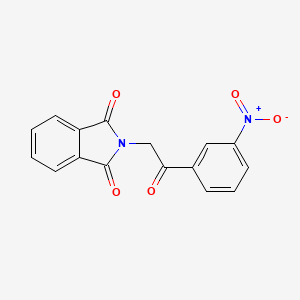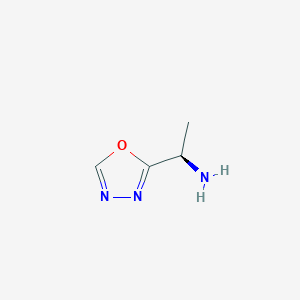
N-phenyl-N-(3,4,5-trifluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N-(3,4,5-trifluorophenyl)carbamate is an organic compound characterized by the presence of a carbamate group attached to a phenyl ring and a trifluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-(3,4,5-trifluorophenyl)carbamate typically involves the reaction of phenyl isocyanate with 3,4,5-trifluoroaniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-(3,4,5-trifluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluorophenyl ring can undergo nucleophilic substitution reactions, particularly at the positions ortho to the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
N-phenyl-N-(3,4,5-trifluorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-phenyl-N-(3,4,5-trifluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to inhibition or activation of the target protein, depending on the nature of the binding.
Comparison with Similar Compounds
Similar Compounds
N-(3,4,5-Trifluorophenyl)acetamide: Similar structure but with an acetamide group instead of a carbamate group.
tert-Butyl methyl (3,4,5-trifluorophenyl)carbamate: Similar structure but with a tert-butyl group attached to the carbamate nitrogen.
3,4,5-Trifluorophenylboronic acid: Contains a trifluorophenyl group but with a boronic acid functional group.
Uniqueness
N-phenyl-N-(3,4,5-trifluorophenyl)carbamate is unique due to the presence of both phenyl and trifluorophenyl groups attached to the carbamate moiety. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H7F3NO2- |
|---|---|
Molecular Weight |
266.19 g/mol |
IUPAC Name |
N-phenyl-N-(3,4,5-trifluorophenyl)carbamate |
InChI |
InChI=1S/C13H8F3NO2/c14-10-6-9(7-11(15)12(10)16)17(13(18)19)8-4-2-1-3-5-8/h1-7H,(H,18,19)/p-1 |
InChI Key |
NMEUREVYMOFWJF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC(=C(C(=C2)F)F)F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B12335869.png)


![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12335886.png)

![Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B12335902.png)



![[(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] octane-1-sulfonate](/img/structure/B12335920.png)

![5-Fluoro-7,7a-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12335925.png)

